molecular formula C15H18N2O2S B5562342 5-Acetyl-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-methylpyridine-3-carbonitrile

5-Acetyl-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-methylpyridine-3-carbonitrile

Cat. No.: B5562342
M. Wt: 290.4 g/mol
InChI Key: JACKYUMEEKLYDF-UHFFFAOYSA-N
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Description

5-Acetyl-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-methylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-5-acetyl-6-methylpyridine-3-carbonitrile with 3,3-dimethyl-2-oxobutylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

5-Acetyl-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-methylpyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

5-Acetyl-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-methylpyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of acetyl, sulfanyl, and carbonitrile groups makes it a versatile compound for various applications.

Properties

IUPAC Name

5-acetyl-2-(3,3-dimethyl-2-oxobutyl)sulfanyl-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-9-12(10(2)18)6-11(7-16)14(17-9)20-8-13(19)15(3,4)5/h6H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACKYUMEEKLYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)SCC(=O)C(C)(C)C)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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